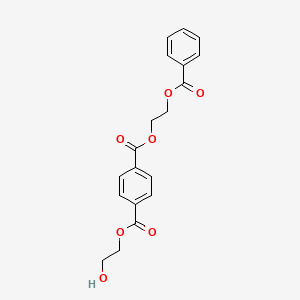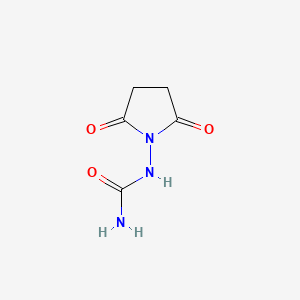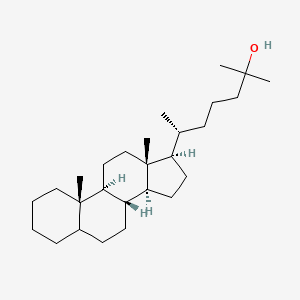![molecular formula C24H15NO2 B14494471 2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one CAS No. 65023-69-0](/img/structure/B14494471.png)
2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both benzopyrano and pyridinone moieties in its structure makes it an interesting subject for research in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one typically involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . This method allows for the formation of the desired heterocyclic structure through intramolecular cyclization reactions. Another approach involves a one-pot three-component reaction using 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile .
Industrial Production Methods
While specific industrial production methods for 2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but with a quinoline moiety instead of a pyridinone.
Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo[h]quinoline moiety, offering different electronic properties.
Uniqueness
2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one is unique due to its specific combination of benzopyrano and pyridinone moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65023-69-0 |
|---|---|
Fórmula molecular |
C24H15NO2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2,4-diphenylchromeno[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C24H15NO2/c26-24-22-19(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)25-23(22)18-13-7-8-14-21(18)27-24/h1-15H |
Clave InChI |
WMFYDIIAZAAZBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


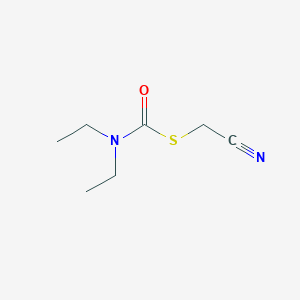
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)

![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
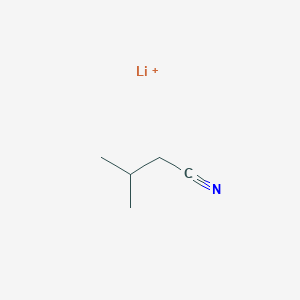

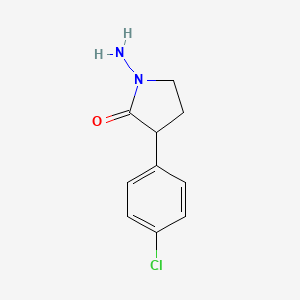
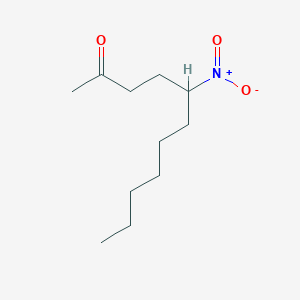
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)

